2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
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Overview
Description
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpiperazine moiety, a furan ring, and a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the benzylpiperazine moiety. Key steps may include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step may involve the use of furan derivatives and coupling reactions.
Attachment of the Benzylpiperazine Moiety: This can be done through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzylpiperazine or furan rings.
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its activity as a receptor ligand or enzyme inhibitor.
Biological Research: It may be used in studies investigating cellular pathways and molecular interactions.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methylquinazolin-5(6H)-one: Similar structure but lacks the dihydro component.
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-6,7-dihydroquinazolin-5(6H)-one: Similar structure with slight variations in the hydrogenation state.
Uniqueness
The uniqueness of 2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-7-(furan-2-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-17-23-20(14-19(15-21(23)29)22-8-5-13-30-22)26-24(25-17)28-11-9-27(10-12-28)16-18-6-3-2-4-7-18/h2-8,13,19H,9-12,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOADUYDEIMVFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)CC4=CC=CC=C4)CC(CC2=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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